1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidin-2-one derivatives. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the reaction of appropriate amines with cyclic anhydrides or lactones.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxadiazole ring and formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related molecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-Benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one: This compound differs by the position of the fluorine atom on the phenyl ring, which can affect its biological activity and chemical reactivity.
1-Benzyl-4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one: The presence of a chlorine atom instead of fluorine can lead to different pharmacological properties and reactivity patterns.
1-Benzyl-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-4-7-14(9-16)19-21-18(22-25-19)15-10-17(24)23(12-15)11-13-5-2-1-3-6-13/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDFBWIGHWAJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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